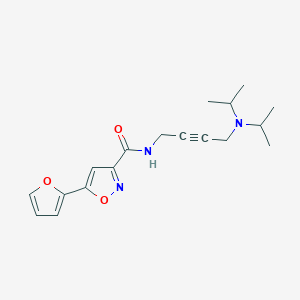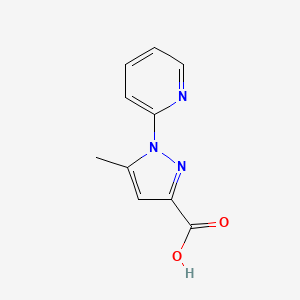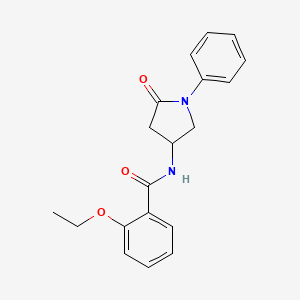
2-ethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-ethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide” is a synthetic compound that has gained interest in scientific research due to its unique chemical structure. It is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of this compound involves a five-step transformation of itaconic acid into 1-methyl and 1-phenyl substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids. This is followed by parallel amidation with a series of 12 aliphatic amines to afford the corresponding carboxamides .Molecular Structure Analysis
The molecular formula of “2-ethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide” is C20H22N2O3, and it has a molecular weight of 338.407. The structure is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the transformation of itaconic acid and the subsequent amidation process . The pyrrolidine ring in the structure can be constructed from different cyclic or acyclic precursors, or it can be functionalized if preformed .Wissenschaftliche Forschungsanwendungen
Neuroleptic and Antipsychotic Applications
One line of research has identified benzamides with structures similar to "2-ethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide" as potential neuroleptics. Studies conducted on a series of benzamides, including derivatives similar to the compound of interest, have demonstrated significant neuroleptic activity, indicating their potential in treating psychosis. For instance, certain benzamide derivatives were found to be more active than metoclopramide, a drug used in treating emesis and gastroparesis, suggesting their potential in managing psychotic disorders with fewer side effects due to their selective activity (Iwanami et al., 1981; Usuda et al., 2004).
Synthesis and High-Yield Applications
Another research avenue explores the high-yield synthesis of related compounds for use in radiopharmaceutical preparation, highlighting the versatility and importance of such chemical structures in the development of diagnostic and therapeutic agents. These synthetic methodologies enable the preparation of precursors for imaging agents used in diagnosing neurological conditions (Bobeldijk et al., 1990).
Anti-Proliferative Applications
Research into the anti-proliferative effects of benzamide derivatives showcases their potential in cancer therapy. Specific studies have identified compounds with significant anti-cancer activity, providing a foundation for the development of new therapeutic agents targeting various cancer types. This highlights the broad applicability of these compounds beyond their neuroleptic and antipsychotic potential, opening avenues for their use in oncology (Soni et al., 2015).
Eigenschaften
IUPAC Name |
2-ethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-2-24-17-11-7-6-10-16(17)19(23)20-14-12-18(22)21(13-14)15-8-4-3-5-9-15/h3-11,14H,2,12-13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCRWERHHPDMCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2CC(=O)N(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Phenyl-2-azabicyclo[2.2.1]heptane](/img/structure/B2897772.png)
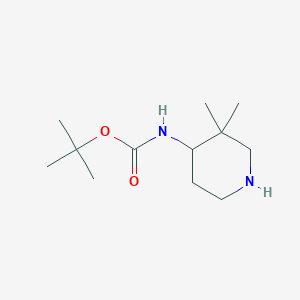
![1-(4-Phenoxyphenyl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}ethan-1-one](/img/structure/B2897774.png)
![4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B2897775.png)
![N-[(3R,4R)-4-Methoxyoxan-3-yl]prop-2-enamide](/img/structure/B2897776.png)

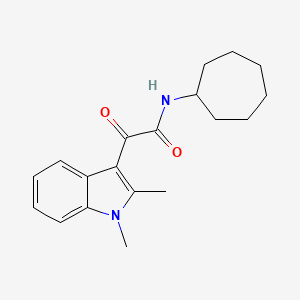
![1-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2897780.png)
![3-(1-(5-(pyridin-3-yl)isoxazole-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2897782.png)
![3-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-fluorobenzenesulfonamide](/img/structure/B2897784.png)
